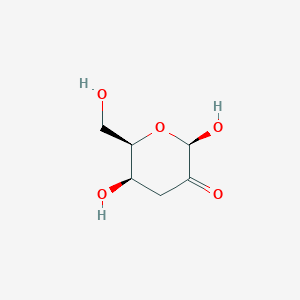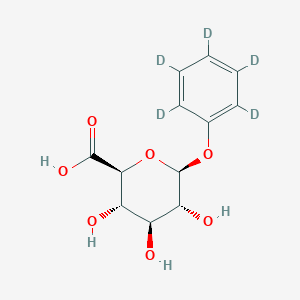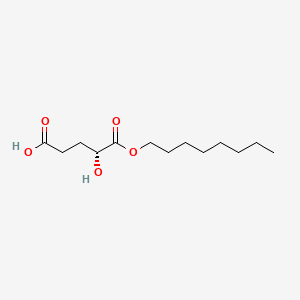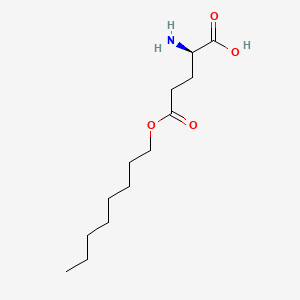
5-Octyl D-Glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Octyl D-Glutamate: is a derivative of the amino acid D-glutamate. It is a stable, cell-permeable molecule that generates free D-glutamate upon hydrolysis of the ester bond by cytoplasmic esterases . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Octyl D-Glutamate typically involves the esterification of D-glutamic acid with octanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Octyl D-Glutamate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed by cytoplasmic esterases to release free D-glutamate.
Oxidation and Reduction:
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions containing esterases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: Free D-glutamate and octanol.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
Scientific Research Applications
Chemistry: 5-Octyl D-Glutamate is used as a precursor in the synthesis of various glutamate derivatives. It is also employed in studies involving ester hydrolysis and esterification reactions .
Biology: In biological research, this compound is used to study the cellular effects of D-glutamate. It helps in understanding the role of D-glutamate in cellular metabolism and signaling pathways .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in neuroprotection and the treatment of neurodegenerative diseases. It is used to study the effects of D-glutamate on neuronal cells and its potential to mitigate excitotoxicity .
Industry: this compound finds applications in the production of biodegradable polymers and as a component in specialty chemicals. It is also used in the formulation of certain pharmaceuticals and agrochemicals .
Mechanism of Action
The primary mechanism of action of 5-Octyl D-Glutamate involves the hydrolysis of its ester bond by cytoplasmic esterases, releasing free D-glutamate. D-glutamate then participates in various metabolic pathways and cellular processes. It acts on glutamate receptors and transporters, influencing neurotransmission and cellular signaling . The compound’s effects are mediated through its interaction with ionotropic and metabotropic glutamate receptors, leading to changes in intracellular calcium levels and activation of downstream signaling pathways .
Comparison with Similar Compounds
5-Octyl L-Glutamate: Similar to 5-Octyl D-Glutamate but with the L-isomer of glutamate.
5-Octyl α-Ketoglutarate: An ester of α-ketoglutarate with octanol, used in similar research applications.
Uniqueness: this compound is unique due to its specific interaction with D-glutamate receptors and transporters. Unlike its L-isomer, it has distinct effects on cellular metabolism and signaling pathways. Its cell-permeable nature and stability make it a valuable tool in research, particularly in studies involving D-glutamate .
Properties
IUPAC Name |
(2R)-2-amino-5-octoxy-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h11H,2-10,14H2,1H3,(H,16,17)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDDOKSXLQWTOD-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)CC[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[[1-[[1-[[1-Amino-8-hydroxy-7-(hydroxyamino)-1,5,6-trioxononan-4-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[1-[4-amino-2-[[2-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B10765218.png)
![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B10765219.png)
![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine](/img/structure/B10765227.png)
![(1R,3S,5E,7E,11S,12S,13R,15S,16R,17R,19S,23R,25S,27E,29E,33S,34S,35R,37S,38R,39R,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765237.png)
![N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride](/img/structure/B10765241.png)

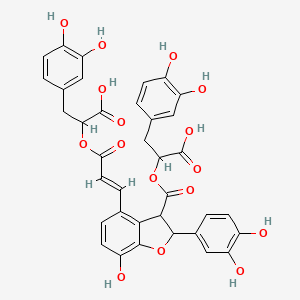

![10-[3-butyl-2-(4-carboxy-3-methylbuta-1,3-dienyl)-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10765275.png)
![(1R,3S,12S,13R,15S,16S,17S,19S,23R,25S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765281.png)
![disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10765283.png)
